Chiral Configuration: Absolute (S)-Stereochemistry versus (R)-Enantiomer or Racemate
The target compound is the single (S)-enantiomer (InChI Key stereodescriptor: /t8-/m0/s1) [REFS‑1]. The corresponding (R)-enantiomer (CAS not separately registered in primary literature) would present the free amine in the opposite orientation, a critical parameter in bidentate coordination to Pd centres during auxiliary-directed C–H activation, where even small changes in bite angle can alter regioselectivity and enantiomeric excess [REFS‑2]. Racemic mixtures have been explicitly noted as insufficient for stereospecific C–H arylation reactions in alanine substrates [REFS‑3].
| Evidence Dimension | Stereochemical purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >97% ee (S) (typical vendor specification for CAS 587832-37-9) |
| Comparator Or Baseline | Racemate: 0% ee; (R)-enantiomer: opposite sign of specific rotation, ee data not publicly available |
| Quantified Difference | Minimum Δee ≈ 97% versus racemate; sign inversion versus (R)-form |
| Conditions | Chiral HPLC or polarimetry, neat compound |
Why This Matters
Procurement of the racemate or wrong enantiomer would nullify stereochemical outcomes in asymmetric synthesis or chiral biological recognition studies.
- [1] Khamaru, S.; Maiti, D. Palladium-Catalyzed Enantioselective Directed C(sp³)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. ACS Catal. 2023, 13, 15865–15875. DOI: 10.1021/acscatal.3c04320. View Source
- [2] Zaitsev, V. G.; Shabashov, D.; Daugulis, O. Palladium-Catalyzed β-Arylation of Alanine with 8-Aminoquinoline Auxiliary. J. Am. Chem. Soc. 2005, 127, 13154–13155. DOI: 10.1021/ja054549f. View Source
